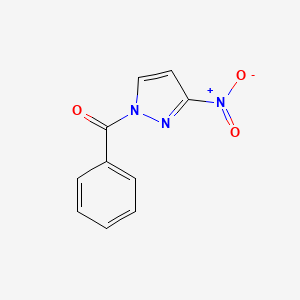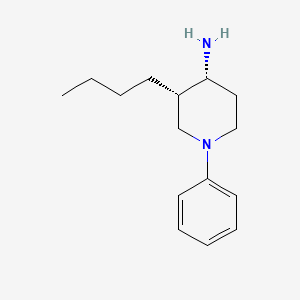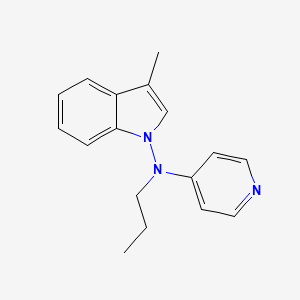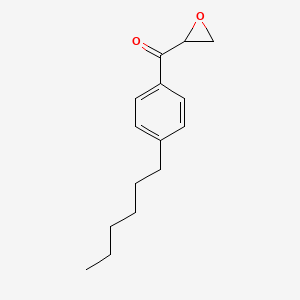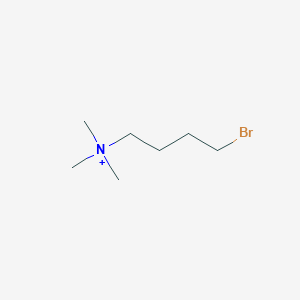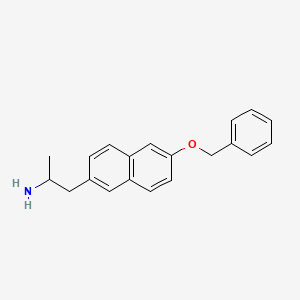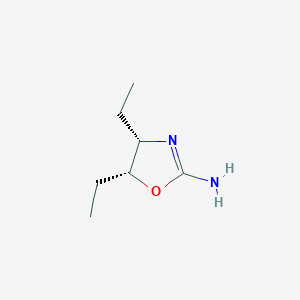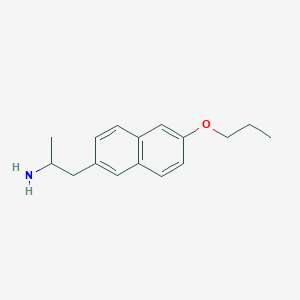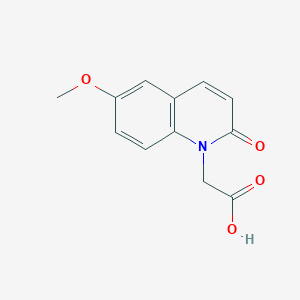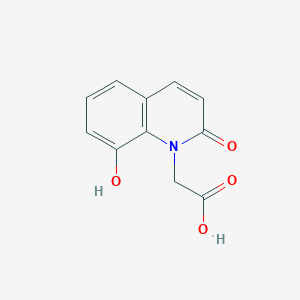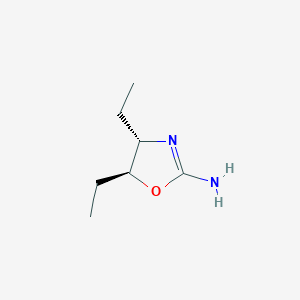
(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine is a chemical compound with a unique structure that includes an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of diethylamine with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxazolidinones, amine derivatives, and various substituted oxazolidines. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine include other oxazolidines and amine derivatives. Some examples are:
- (4S,5S)-4,5-Dimethyl-oxazolidin-(2Z)-ylideneamine
- (4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This compound exhibits higher stability and selectivity in reactions, making it more suitable for certain applications in pharmaceuticals and organic synthesis .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4S,5S)-4,5-diethyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H14N2O/c1-3-5-6(4-2)10-7(8)9-5/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1 |
InChI Key |
KYKDCIRQVPPSOP-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](OC(=N1)N)CC |
Canonical SMILES |
CCC1C(OC(=N1)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



